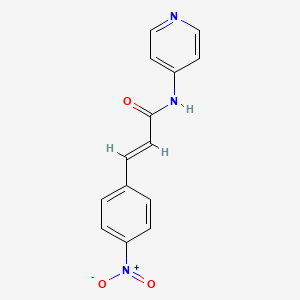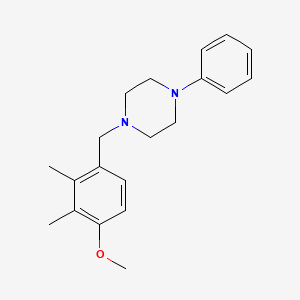![molecular formula C18H14ClFO3 B5786360 6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5786360.png)
6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one, also known as CFE, is a chemical compound with potential applications in scientific research. This compound belongs to the class of chromones, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of 6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. This compound also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in cells stimulated with lipopolysaccharide (LPS). This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have antioxidant activity, which may be beneficial in preventing oxidative damage in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one in lab experiments is its relatively low cost and ease of synthesis. This compound is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one limitation of using this compound is its limited solubility in water, which may limit its use in certain types of experiments.
Orientations Futures
There are several future directions for research on 6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one. One area of interest is the development of new anti-inflammatory drugs based on the structure of this compound. Another area of interest is the investigation of the potential anti-cancer properties of this compound in vivo, using animal models. Additionally, the mechanism of action of this compound could be further elucidated, which may lead to the development of more targeted therapies for inflammation and cancer.
Méthodes De Synthèse
The synthesis of 6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one involves the reaction of 6-chloro-4-ethyl-2H-chromen-2-one with 4-fluorobenzyl alcohol in the presence of a base and a solvent. The reaction proceeds through nucleophilic substitution of the chlorine atom by the hydroxyl group of the alcohol, followed by dehydration to form the ether linkage. The resulting product is purified by column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one has potential applications in various areas of scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant activities. This compound has been used in studies investigating the role of chromones in the prevention and treatment of cancer, as well as in the development of new anti-inflammatory drugs.
Propriétés
IUPAC Name |
6-chloro-4-ethyl-7-[(4-fluorophenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFO3/c1-2-12-7-18(21)23-16-9-17(15(19)8-14(12)16)22-10-11-3-5-13(20)6-4-11/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLDPNRWOYZQGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5786277.png)
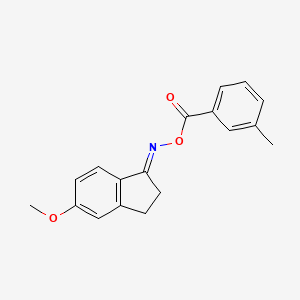
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5786298.png)
![5-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5786317.png)
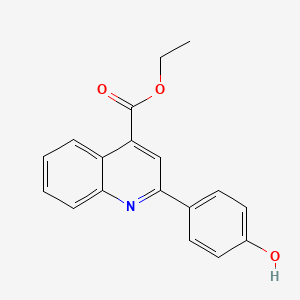
![N-cyclohexyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5786328.png)

![2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5786339.png)

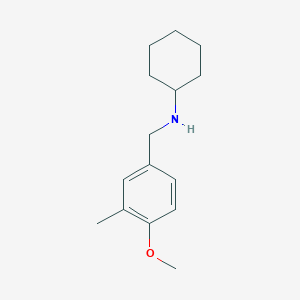
![N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5786354.png)
![2-chloro-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5786357.png)
